N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
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Overview
Description
N-(1-bicyclo[221]hept-2-ylethyl)-2-cyanoacetamide is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide typically involves the reaction of 1-bicyclo[2.2.1]hept-2-ylethylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methylbenzamide
Uniqueness
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide is unique due to its cyanoacetamide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(14-12(15)4-5-13)11-7-9-2-3-10(11)6-9/h8-11H,2-4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOMKVFNXQTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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